N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c1-19(16,17)14-5-2-10(3-6-14)8-13-12(15)11-4-7-18-9-11/h4,7,9-10H,2-3,5-6,8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUFLIOKKXLNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (1-(Methylsulfonyl)piperidin-4-yl)methanamine
Protection and Sulfonylation of Piperidine
The synthesis begins with tert-butyl (piperidin-4-ylmethyl)carbamate , a Boc-protected piperidine derivative. Reacting this intermediate with methanesulfonyl chloride (MsCl) in tetrahydrofuran (THF) at 0°C in the presence of triethylamine (TEA) yields the sulfonylated product, tert-butyl (1-(methylsulfonyl)piperidin-4-yl)methylcarbamate . TEA acts as a scavenger for HCl generated during the reaction, ensuring efficient sulfonylation. The reaction typically proceeds overnight at room temperature, achieving >95% conversion.
Deprotection to Generate the Amine Hydrochloride
The Boc group is removed using 4M HCl in ethyl acetate , stirring the mixture at room temperature for 12–24 hours. This step produces (1-(methylsulfonyl)piperidin-4-yl)methanamine hydrochloride as a white solid (78% yield). The hydrochloride salt enhances stability and solubility for subsequent reactions.
Key Spectral Data:
Amide Coupling with Thiophene-3-Carboxylic Acid
Activation of the Carboxylic Acid
Thiophene-3-carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in N,N-dimethylformamide (DMF) . HATU facilitates the formation of an active ester intermediate, enhancing electrophilicity for nucleophilic attack by the amine.
Coupling Reaction
The activated acid reacts with (1-(methylsulfonyl)piperidin-4-yl)methanamine hydrochloride in the presence of N,N-diisopropylethylamine (DIPEA) . DIPEA neutralizes HCl, freeing the amine for reaction. The mixture is stirred at room temperature for 12–18 hours, achieving yields of 70–85%.
Alternative Coupling Agents:
Optimization and Mechanistic Considerations
Solvent and Temperature Effects
- DMF vs. THF : DMF’s high polarity accelerates HATU-mediated reactions, while THF is preferred for CDI-based couplings to minimize side reactions.
- Temperature : Reactions performed at 0–25°C prevent epimerization and decomposition. Elevated temperatures (45–70°C) are tolerated in MsCl/NEt3 systems but reduce selectivity.
Structural Characterization and Purity Assessment
Spectroscopic Analysis
Comparative Evaluation of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|
| HATU/DIPEA | HATU, DIPEA, DMF | 85 | 98 | High efficiency, mild conditions |
| CDI/THF | CDI, THF | 75 | 95 | Low epimerization risk |
| MsCl/NEt3 | MsCl, NEt3 | 65 | 90 | Cost-effective for large-scale |
Industrial-Scale Adaptations
Patent EP2261213 details a scalable process for the amine intermediate, emphasizing:
- Batch Reactors : 200 L vessels for sulfonylation and deprotection.
- Solvent Recovery : THF and ethyl acetate are distilled and reused, reducing costs.
- Crystallization : The hydrochloride salt is recrystallized from ethanol/water (9:1) to >99.5% purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly due to the presence of the piperidine and thiophene moieties, which are known to enhance biological activity.
- Mechanism of Action : Research indicates that N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide induces apoptosis in cancer cells. This is evidenced by increased caspase activity in treated samples, suggesting that the compound promotes programmed cell death in various cancer cell lines .
- Case Studies : A study evaluating similar sulfonamide derivatives showed significant cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine linker could optimize anticancer efficacy .
Antimicrobial Properties
This compound has also been explored for its antimicrobial potential.
- Evaluation : Comparative studies on piperidine derivatives demonstrated that the incorporation of the sulfonamide group significantly enhances antimicrobial activity against a range of bacterial strains. This suggests that the compound could be developed as a new class of antimicrobial agents .
Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease.
- Therapeutic Implications : Inhibition of AChE is crucial for treating neurodegenerative diseases like Alzheimer's. Similarly, urease inhibition may be beneficial for managing urinary tract infections. The structural characteristics of this compound suggest it could effectively interact with these enzymes, though further studies are needed to confirm its efficacy .
Pharmacological Insights
Research into the pharmacokinetics and safety profile of this compound reveals promising results.
- Toxicity Studies : Initial toxicity assessments indicate that the compound does not exhibit acute toxicity in animal models up to doses of 2000 mg/kg, which is favorable for further development as a therapeutic agent .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Structural Analogues from the Fentanyl Family (Unrelated Opioids)
The evidence provided lists fentanyl derivatives (e.g., 4'-methyl acetyl fentanyl, β'-phenyl fentanyl) . While these compounds share a piperidine backbone, their pharmacological targets (opioid receptors) and functional groups (arylacetamide or propanamide chains) differ significantly from N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide. Key distinctions include:
- Core Structure : Fentanyl analogs prioritize arylpiperidine scaffolds for μ-opioid receptor binding, whereas the target compound uses a thiophene-carboxamide system.
- Functional Groups: The methylsulfonyl group in the target compound introduces strong electron-withdrawing effects, unlike the acetyl or phenylpropanoyl groups in fentanyl derivatives.
Thiophene-Carboxamide Derivatives
Thiophene-carboxamides are widely studied for diverse biological activities. Comparisons include:
Key Findings :
- The methylsulfonyl group in the target compound likely improves water solubility compared to non-sulfonylated analogs, critical for oral bioavailability.
Piperidine-Based Sulfonamides
Piperidine sulfonamides are common in drug design. Notable examples:
| Compound Name | Target/Activity | Comparison to Target Compound |
|---|---|---|
| N-(piperidin-4-yl)methanesulfonamide | Carbonic anhydrase inhibition | Simpler structure; lacks thiophene core |
| Sildenafil derivatives | PDE5 inhibition | Bulkier substituents; different SAR |
Research Insights :
- The thiophene-carboxamide in the target compound may enable dual functionality : hydrogen bonding via the carboxamide and hydrophobic interactions through the thiophene ring.
Biological Activity
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide, identified by its CAS number 1234982-29-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₈N₂O₃S₂
- Molecular Weight : 302.4 g/mol
- Structure : The compound features a thiophene ring linked to a piperidine moiety with a methylsulfonyl group, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its pharmacological effects. The compound's structure suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against Gram-positive bacteria, suggesting that this compound may possess similar activity. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Anticancer Potential
The compound has been evaluated for anticancer activity. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines, including those resistant to standard therapies. For example, compounds with thiazole and thiophene moieties have shown significant antiproliferative activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to modulation of pathways related to cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A study examining the antimicrobial properties of similar thiophene-based compounds reported a minimum inhibitory concentration (MIC) range against Staphylococcus aureus and Enterococcus faecalis, indicating potential for further development in treating bacterial infections .
Study 2: Anticancer Activity
In vitro studies on related compounds showed IC₅₀ values lower than those of established chemotherapeutics like doxorubicin against various cancer cell lines. These findings suggest that modifications in the piperidine and thiophene structures can enhance activity against resistant cancer types .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are employed for introducing the methylsulfonyl group onto the piperidine ring in this compound?
The methylsulfonyl group is typically introduced via sulfonylation of a piperidine intermediate using methyl sulfonyl chloride (MsCl) under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or tetrahydrofuran (THF). This step often precedes coupling with the thiophene-3-carboxamide moiety .
| Step | Key Reaction | Reagents/Conditions | Yield Range |
|---|---|---|---|
| 1 | Sulfonylation | MsCl, Et₃N, DCM, 0°C → RT, 2–4 hrs | 70–85% |
Q. What analytical techniques are critical for characterizing N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide?
Essential techniques include:
Q. How is the thiophene-3-carboxamide moiety synthesized and coupled to the piperidine scaffold?
Thiophene-3-carboxylic acid is activated as an acyl chloride or using coupling agents like HBTU/HOBt, followed by reaction with the piperidinylmethylamine intermediate. Solvents such as THF or DMF are used at room temperature or mild heating (40–60°C) .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the thiophene-3-carboxamide and methylsulfonyl-piperidine moiety?
Optimization strategies include:
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, as used in analogous piperidine-thiophene systems .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Reflux conditions (80–100°C) improve reaction rates but may require inert atmospheres to prevent decomposition .
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | ↑ 15–20% |
| Solvent | DMF | ↑ 10% vs. THF |
Q. How should contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
Contradictions may arise from:
- Stereochemical Purity : Chiral centers in the piperidine ring (e.g., 4-position) require enantiomeric resolution (e.g., chiral HPLC) to confirm activity correlates with correct stereoisomers .
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hrs) can alter results. Standardize protocols using controls from peer-reviewed studies .
Q. What methodologies are recommended for resolving spectral data ambiguities (e.g., overlapping NMR signals)?
Advanced strategies include:
- 2D NMR (COSY, HSQC) : Resolve coupling between piperidine methylene (δ 2.5–3.0 ppm) and thiophene protons .
- Isotopic Labeling : ¹³C-labeled methylsulfonyl groups to track metabolic stability in pharmacokinetic studies .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffer)?
- Solubility Testing : Use standardized protocols (e.g., shake-flask method) at pH 7.4.
- Co-solvent Systems : Additives like cyclodextrins improve aqueous solubility for in vivo studies .
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| DMSO | 50–60 | Vortex, 25°C |
| PBS (pH 7.4) | 0.5–1.2 | Shake-flask, 37°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
